2-Nitro-N-Phenylbenzamide

Crystal engineering Conformational analysis Solid-state chemistry

2-Nitro-N-Phenylbenzamide (syn. 2-nitrobenzanilide, N-phenyl-2-nitrobenzamide; CAS 2385-27-5) is a synthetic nitroaromatic benzanilide with molecular formula C₁₃H₁₀N₂O₃ and molecular weight 242.23 g/mol.

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
CAS No. 2385-27-5
Cat. No. B1620997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-N-Phenylbenzamide
CAS2385-27-5
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C13H10N2O3/c16-13(14-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(17)18/h1-9H,(H,14,16)
InChIKeyRNFCQIOHQPIUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-N-Phenylbenzamide (CAS 2385-27-5): Chemical Identity, Class, and Procurement Baseline


2-Nitro-N-Phenylbenzamide (syn. 2-nitrobenzanilide, N-phenyl-2-nitrobenzamide; CAS 2385-27-5) is a synthetic nitroaromatic benzanilide with molecular formula C₁₃H₁₀N₂O₃ and molecular weight 242.23 g/mol [1]. The compound belongs to the N-phenylbenzamide class and is distinguished by an ortho-nitro substituent on the benzoyl ring, placing it within the retrobenzamide subclass where the nitro group resides on the carbonyl-bearing phenyl ring rather than the aniline-derived ring [2]. It is commercially available at standard purity ≥95% (HPLC, NMR-verified) from multiple suppliers and has been deployed as a research reagent in organic synthesis, a ligand for structural biology co-crystallization studies, and a key intermediate in acridone alkaloid biomimetic synthesis [1][3].

Why 2-Nitro-N-Phenylbenzamide Cannot Be Indiscriminately Substituted by Regioisomeric or Analogous Benzanilides


Within the N-phenylbenzamide scaffold, the position of the nitro substituent and the identity of the ortho functional group on the benzoyl ring jointly dictate solid-state conformation, hydrogen-bonding architecture, target protein binding pose, and physicochemical properties. The ortho-nitrobenzoyl regioisomer (CAS 2385-27-5) adopts a near-orthogonal inter-ring geometry (89.41°) stabilized by an intramolecular N–H···O(nitro) hydrogen bond, whereas the regioisomeric N-(2-nitrophenyl)benzamide (CAS 728-90-5) exhibits near-coplanar rings (inclined ~3.7°) [1]. This conformational divergence translates into a >170 °C melting point differential and distinct crystal packing motifs, directly impacting formulation, solubility, and solid-state handling . In a biological context, the ortho-nitro group on the benzoyl ring enables a specific binding mode to the ubiquinone-binding pocket of mitochondrial Complex II (succinate dehydrogenase), as captured in a co-crystal structure at 3.35 Å resolution (PDB 3AE3)—a structural interaction not replicated by the ortho-hydroxy (PDB 3AE2) or ortho-trifluoromethyl (PDB 3AE1) analogs without altered pharmacophore geometry [2]. These differences mean that procurement of the correct regioisomer and substitution pattern is not interchangeable for applications requiring defined conformational, crystallographic, or target-engagement properties.

Quantitative Comparative Evidence for Differentiated Selection of 2-Nitro-N-Phenylbenzamide (CAS 2385-27-5)


Inter-Ring Dihedral Angle and Hydrogen-Bonding Architecture: Ortho-Nitrobenzoyl vs. Ortho-Nitrophenyl Regioisomer

Single-crystal X-ray diffraction reveals that 2-nitro-N-phenylbenzamide (nitro on benzoyl ring) adopts a near-orthogonal inter-ring conformation with phenyl rings inclined at 89.41(5)°, stabilized by a strong intramolecular N–H···O(nitro) hydrogen bond [H···O = 1.99 Å, N···O = 2.8364(13) Å, N–H···O = 167°], forming supramolecular chains along the b-axis [1]. In stark contrast, the regioisomer N-(2-nitrophenyl)benzamide (CAS 728-90-5; nitro on the aniline-derived ring) exhibits a near-coplanar arrangement with the central amide unit making dihedral angles of 21.68(4)° and 19.08(4)° to the phenyl and nitrobenzene rings respectively, and the two aromatic rings inclined at only ~3.7° [2]. This represents a conformational divergence of approximately 86° in inter-ring orientation between the two regioisomers.

Crystal engineering Conformational analysis Solid-state chemistry

Melting Point Differential: Ortho-Nitrobenzoyl Benzanilide vs. Ortho-Nitrophenyl Benzanilide Regioisomer

The melting point of 2-nitro-N-phenylbenzamide (CAS 2385-27-5) is reported as −14 °C, classifying it as a low-melting solid at ambient laboratory conditions . The positional isomer N-(2-nitrophenyl)benzamide (CAS 728-90-5), in which the nitro group is relocated from the benzoyl ring to the aniline-derived ring, exhibits a melting point of 155–157 °C . The N-phenylbenzamide parent scaffold lacking any nitro substituent has a reported melting point of 163–165 °C [1].

Physicochemical property Formulation development Solid-state characterization

Mitochondrial Complex II Co-crystal Structure: Ortho-Nitro vs. Ortho-Hydroxy and Ortho-Trifluoromethyl Benzanilide Ligands

2-Nitro-N-phenylbenzamide has been co-crystallized with porcine heart mitochondrial Complex II (succinate dehydrogenase) and the structure solved by X-ray diffraction at 3.35 Å resolution (PDB ID: 3AE3), with the ligand designated as NBI and classified as an oxidoreductase inhibitor [1][2]. Within the same porcine Complex II crystallographic series, the ortho-hydroxy analog 2-hydroxy-N-phenylbenzamide was solved at 3.1 Å (PDB 3AE2) [3], and the ortho-trifluoromethyl analog N-phenyl-2-(trifluoromethyl)-benzamide was solved at 3.14 Å (PDB 3AE1) [4]. All three ortho-substituted benzanilides occupy the same ubiquinone-binding pocket but present distinct hydrogen-bonding and steric pharmacophores: the nitro group acts as a hydrogen-bond acceptor (supported by the intramolecular N–H···O interaction), the hydroxy group as a hydrogen-bond donor/acceptor, and the trifluoromethyl group as a hydrophobic, electron-withdrawing bioisostere with no hydrogen-bonding capacity.

Structural biology Succinate dehydrogenase inhibition Drug discovery

Corrosion Inhibition Efficiency: Electron-Withdrawing Nitro vs. Electron-Donating Methoxy and Unsubstituted N-Phenylbenzamides

In a systematic electrochemical impedance spectroscopy (EIS) study of N-phenylbenzamide derivatives as corrosion inhibitors for mild steel in 1 M HCl, the nitro-substituted derivative N-(4-nitrophenyl)benzamide (BNA-1) achieved a maximum inhibition efficiency of 89.56%, compared with 93.91% for unsubstituted N-phenylbenzamide (BNA-2) and 96.52% for the methoxy-substituted N-(4-methoxyphenyl)benzamide (BNA-3) [1]. Although the study employed the 4-nitro (para) regioisomer rather than the 2-nitro (ortho) compound that is the subject of this guide, the data establish a clear class-level trend: electron-withdrawing nitro substitution on the N-phenylbenzamide scaffold decreases corrosion inhibition efficiency relative to both the unsubstituted parent and electron-donating (methoxy) analogs. DFT calculations across multiple basis sets (3-21G, 6-31G, 6-311G) corroborated this experimental efficiency order, with computed HOMO-LUMO energy gaps and electron transfer fractions (ΔN) consistent with the ranked inhibition performance [1].

Corrosion inhibition Electrochemical impedance spectroscopy Mild steel protection

Anticonvulsant Pharmacological Differentiation: Nitro-Retrobenzamides vs. Amino-Retrobenzamides in the MES Seizure Model

Bourhim et al. (1999) systematically evaluated retrobenzamides—N-(nitrophenyl)benzamides and their reduced N-(aminophenyl)benzamide counterparts—for anticonvulsant activity in the maximal electroshock seizure (MES) test and subcutaneous pentetrazole (scPtz) test in mice and rats, with direct comparison to phenytoin, carbamazepine, and ameltolide as reference standards [1]. The study reported that amino derivatives (N-(aminophenyl)benzamides) exhibited good anticonvulsant potential in the MES test following intraperitoneal administration in mice, whereas the corresponding nitro derivatives showed only moderate activity [1]. The authors further noted that pharmacological ED₅₀ values and protective indices (TD₅₀/ED₅₀) obtained for some retrobenzamides were competitive with those of phenytoin and carbamazepine, and that certain retrobenzamides exhibited activity in the scPtz test—a property not shared by phenytoin [1]. This establishes a clear pharmacophore requirement: reduction of the nitro group to the amine is necessary to achieve good anticonvulsant potency within this scaffold, positioning the nitro compound as a synthetic precursor or a moderate-activity pharmacological probe rather than a lead therapeutic candidate.

Anticonvulsant drug discovery Maximal electroshock seizure Retrobenzamide SAR

Photochemical Reactivity Specificity: Ortho-Nitrobenzanilide Photo-Rearrangement vs. 4-Nitro and N-Alkyl Analogs

Gunn and Stevens (1973) demonstrated that 2-nitrobenzanilide (4a) undergoes a specific photo-rearrangement upon light exposure to yield 2-(2-hydroxyphenylazo)benzoic acid (5a) via an azoxybenzene-2-carboxylic acid intermediate (6a) in high yield [1]. This photochemical reactivity is uniquely dependent on the ortho-nitrobenzoyl substitution pattern: N-aryl-2-nitrobenzamides carrying electron-attracting substituents on the N-aryl ring (compounds 4g–j) are photostable, and neither 4-nitrobenzamides nor N-alkyl- or N-aralkyl-2-nitrobenzamides undergo the analogous rearrangement to azo- or azoxy-products [1]. This establishes 2-nitro-N-phenylbenzamide as a photochemically active scaffold with a reactivity profile that is both regiospecific (requiring ortho-nitro on the benzoyl ring) and tunable by N-aryl substitution.

Photochemistry Nitroarene rearrangement Azocarboxylic acid synthesis

Recommended Application Scenarios for 2-Nitro-N-Phenylbenzamide Based on Quantitative Differentiation Evidence


Structure-Based Drug Design Targeting Mitochondrial Complex II (Succinate Dehydrogenase)

The co-crystal structure of 2-nitro-N-phenylbenzamide bound to porcine Complex II at 3.35 Å resolution (PDB 3AE3) makes this compound a structurally validated tool ligand for the ubiquinone-binding pocket [1]. Researchers can use this compound as a reference inhibitor in competitive binding assays, as a starting scaffold for fragment-based or structure-guided optimization of Complex II inhibitors, and as a positive control in electron transport chain functional studies. The ortho-nitro hydrogen-bond acceptor motif provides a pharmacophore element distinct from the hydroxy (PDB 3AE2) and trifluoromethyl (PDB 3AE1) analogs, enabling exploration of specific hydrogen-bonding interactions within the binding site [2].

Biomimetic Synthesis of Acridone Alkaloid Intermediates for Anticancer Agent Development

2-Nitro-N-phenylbenzamide has been experimentally validated as a key intermediate in the proposed biosynthetic pathway of acridone alkaloids, a class of compounds with reported anticancer activity [3]. The single-crystal structure confirms the molecular geometry required for subsequent biomimetic transformation to acridone frameworks. Its use as a precursor in the biomimetic synthesis of acronycine has been demonstrated, supporting its procurement for natural product-inspired medicinal chemistry programs targeting acridone-based anticancer agents [3].

Photochemical Synthesis of Azocarboxylic Acid Derivatives

The regiospecific photo-rearrangement of ortho-nitrobenzanilide to 2-(2-hydroxyphenylazo)benzoic acid upon light exposure is a reactivity feature not shared by 4-nitrobenzamides, N-alkyl-2-nitrobenzamides, or N-(electron-deficient aryl)-2-nitrobenzamides [4]. This makes 2-nitro-N-phenylbenzamide a uniquely suitable starting material for photochemical generation of azobenzene-carboxylic acid hybrid molecules, which have applications in photoswitchable materials, dye chemistry, and as synthetic intermediates for heterocyclic compound libraries.

Crystal Engineering and Supramolecular Chemistry Studies Leveraging Directed Hydrogen Bonding

The robust intramolecular N–H···O(nitro) hydrogen bond [H···O = 1.99 Å, N···O = 2.8364 Å] and the resulting one-dimensional supramolecular chain motif along the crystallographic b-axis [3] make 2-nitro-N-phenylbenzamide a well-characterized building block for crystal engineering studies. Its near-orthogonal inter-ring geometry (89.41°) contrasts sharply with the near-coplanar arrangement of regioisomeric nitrobenzanilides, providing a case study for how nitro-group regiochemistry programs solid-state architecture. This is directly relevant to co-crystal screening, polymorph prediction, and the design of functional organic materials.

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